molecular formula C22H26N4O3 B2698047 Methyl 4-((1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)carbamoyl)benzoate CAS No. 2034595-12-3

Methyl 4-((1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)carbamoyl)benzoate

Cat. No.: B2698047
CAS No.: 2034595-12-3
M. Wt: 394.475
InChI Key: UGKZDLVJTBOOPC-UHFFFAOYSA-N
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Description

Methyl 4-((1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)carbamoyl)benzoate: . This compound features a tetrahydroquinazoline core, which is a bicyclic structure, and a piperidine ring, making it a valuable target for synthetic and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-((1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)carbamoyl)benzoate typically involves multiple steps, starting with the construction of the tetrahydroquinazoline core. One common approach is the cyclization of an appropriate aminoamide precursor under acidic conditions

Industrial Production Methods

In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : Conversion of functional groups to more oxidized forms.

  • Reduction: : Reduction of functional groups to more reduced forms.

  • Substitution: : Replacement of one functional group with another.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: : Nucleophilic substitution reactions may use reagents like sodium hydride (NaH) or triethylamine (Et₃N).

Major Products Formed

The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines.

Scientific Research Applications

Methyl 4-((1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)carbamoyl)benzoate: has several scientific research applications:

  • Chemistry: : It serves as a building block for the synthesis of more complex molecules.

  • Biology: : It can be used as a probe to study biological systems and pathways.

  • Medicine: : It has potential therapeutic applications, such as in the development of new drugs.

  • Industry: : It can be used in the production of various chemical products.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism would depend on the specific application and the biological system .

Comparison with Similar Compounds

Methyl 4-((1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)carbamoyl)benzoate: can be compared to other similar compounds, such as:

  • 4-((1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)carboxamide

  • Methyl 4-((1-(quinazolin-4-yl)piperidin-4-yl)carbamoyl)benzoate

These compounds share structural similarities but may differ in their functional groups and biological activities, highlighting the uniqueness of This compound .

Properties

IUPAC Name

methyl 4-[[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]carbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O3/c1-29-22(28)16-8-6-15(7-9-16)21(27)25-17-10-12-26(13-11-17)20-18-4-2-3-5-19(18)23-14-24-20/h6-9,14,17H,2-5,10-13H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGKZDLVJTBOOPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)NC2CCN(CC2)C3=NC=NC4=C3CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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